

Application Notes: Immunoglobulin Purification Using **Pevikon** Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pevikon*

Cat. No.: *B1216278*

[Get Quote](#)

Introduction

Pevikon C-870 is a granular, inert copolymer of polyvinyl chloride and polyvinyl acetate that has historically been used as a support medium for preparative zonal electrophoresis. Its primary application in immunology has been the separation and purification of proteins, including immunoglobulins, from complex mixtures such as serum. The principle of **Pevikon** block electrophoresis lies in the differential migration of charged molecules through the porous **Pevikon** matrix under the influence of an electric field. This method allows for the separation of proteins based on their isoelectric points and molecular weights, yielding fractions enriched in specific immunoglobulins.

Key Considerations

One of the critical aspects of using **Pevikon** is the potential for contamination with a non-proteic, water-soluble macromolecular impurity. This contaminant can be immunogenic and may interfere with subsequent immunological assays.[1] Therefore, thorough washing of the **Pevikon** C-870 powder before the preparation of the electrophoresis block is mandatory to minimize this impurity.[1]

Applications

Pevikon block electrophoresis has been successfully employed for the purification of IgA from serum.[1] While it is a versatile technique applicable to the separation of various serum proteins, its use has largely been superseded by more modern and higher-resolution methods

such as affinity chromatography. However, it remains a valid, albeit less common, method for preparative scale protein purification.

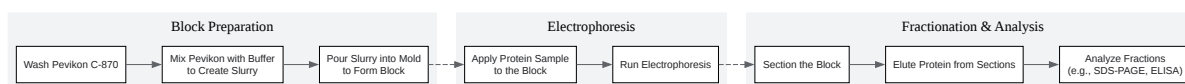
Quantitative Data on Immunoglobulin Purification Methods

Quantitative data for immunoglobulin purification using **Pevikon** electrophoresis is not readily available in recent scientific literature. The following table provides a summary of typical yield and purity values obtained with more contemporary methods for comparison.

Purification Method	Typical Purity	Typical Yield	Reference
Protein A/G Affinity Chromatography	>95%	>90%	[2]
Ion Exchange Chromatography	Variable (70-90%)	High	[3]
Ammonium Sulfate Precipitation	Low to Moderate	High	[4]
Caprylic Acid Precipitation	Moderate to High	Variable	[5]
Pevikon Electrophoresis	Data not available	Data not available	

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for immunoglobulin purification using **Pevikon** block electrophoresis.



[Click to download full resolution via product page](#)

Caption: Workflow for Immunoglobulin Purification.

Protocols: Pevikon Electrophoresis for Immunoglobulin Purification

Preparation of Pevikon C-870

Materials:

- **Pevikon** C-870 powder
- Distilled water
- Large beaker or flask
- Buchner funnel and filter paper
- Vacuum flask

Protocol:

- Suspend the **Pevikon** C-870 powder in a large volume of distilled water (e.g., 10 volumes of water to 1 volume of **Pevikon**).
- Stir the suspension for at least 1 hour.
- Allow the **Pevikon** to settle and decant the supernatant.
- Repeat the washing process (steps 1-3) at least 5-10 times to remove soluble impurities.^[1]
- After the final wash, collect the **Pevikon** slurry on a Buchner funnel and wash with several volumes of the electrophoresis buffer to be used.
- The washed **Pevikon** can be stored as a thick paste at 4°C until use.

Preparation of the Pevikon Electrophoresis Block

Materials:

- Washed **Pevikon** C-870
- Electrophoresis buffer (e.g., 0.1 M Tris-HCl, pH 8.6)
- Electrophoresis chamber with a mold for the block
- Filter paper wicks
- Spatula

Protocol:

- Prepare the desired electrophoresis buffer. A common buffer system for serum protein separation is a barbital buffer (pH 8.6) or a Tris-based buffer.
- In a beaker, mix the washed **Pevikon** with a sufficient amount of electrophoresis buffer to form a thick, pourable slurry.
- Pour the slurry into the electrophoresis block mold, taking care to avoid air bubbles.
- Level the surface of the block with a spatula.
- Allow the block to settle for about 30 minutes.
- Connect the block to the buffer reservoirs of the electrophoresis chamber using filter paper wicks soaked in the electrophoresis buffer.

Electrophoresis of Immunoglobulins

Materials:

- Prepared **Pevikon** block in electrophoresis chamber
- Serum or partially purified immunoglobulin sample
- Power supply

- Tracking dye (e.g., bromophenol blue-albumin complex)

Protocol:

- Create a narrow trench in the **Pevikon** block for sample application, typically a few centimeters from the cathode.
- Apply the protein sample evenly into the trench. The sample should be concentrated and may be mixed with a small amount of **Pevikon** to form a paste before application.
- Apply a small amount of tracking dye in a separate, parallel lane to monitor the progress of the electrophoresis.
- Fill the buffer reservoirs with the electrophoresis buffer.
- Connect the power supply and run the electrophoresis at a constant voltage (e.g., 150-200 V) for a duration determined by the migration of the tracking dye and the desired separation (typically 16-24 hours). The process should be carried out in a cold room or with a cooling system to prevent overheating.

Elution and Analysis of Immunoglobulin Fractions

Materials:

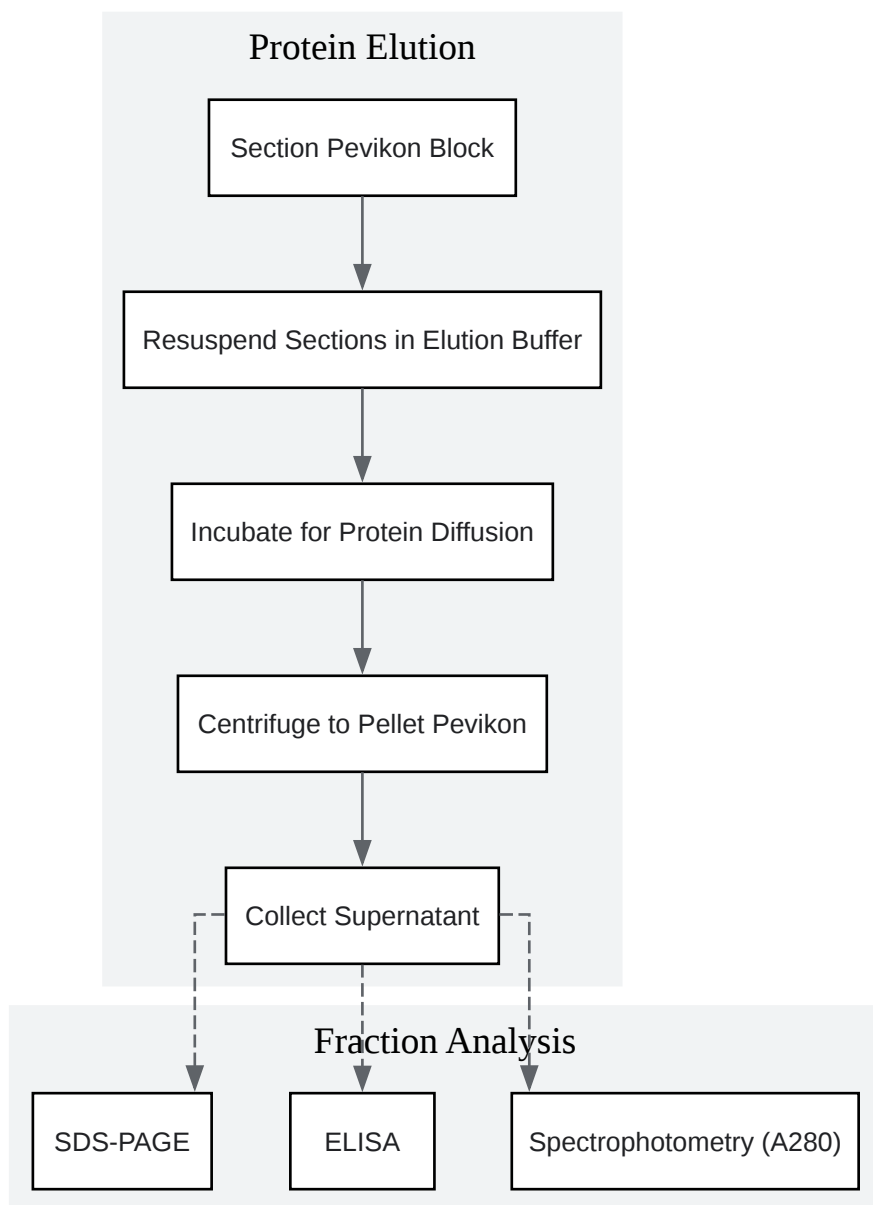
- Spatula or sectioning tool
- Test tubes or microcentrifuge tubes
- Elution buffer (e.g., electrophoresis buffer or saline)
- Centrifuge

Protocol:

- After electrophoresis, disconnect the power supply and remove the **Pevikon** block from the chamber.

- Carefully section the block into uniform segments (e.g., 1 cm wide) perpendicular to the direction of migration.
- Transfer each section into a separate test tube.
- Add a small volume of elution buffer to each tube and resuspend the **Pevikon**.
- Allow the proteins to diffuse out of the **Pevikon** into the buffer, which can be facilitated by gentle agitation at 4°C for several hours or overnight.
- Pellet the **Pevikon** by centrifugation.
- Carefully collect the supernatant containing the eluted proteins.
- Analyze the protein content of each fraction using methods such as UV spectrophotometry, SDS-PAGE, or ELISA to identify the fractions containing the purified immunoglobulins.

The following diagram illustrates the logical relationship in the elution and analysis phase.



[Click to download full resolution via product page](#)

Caption: Protein Elution and Analysis from **Pevikon**.

References

- 1. Non-protein immunogenic impurity in proteins purified by preparative electrophoresis on Pevikon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of Human Immunoglobulin G with Bathophenanthroline–Zn²⁺, –Fe²⁺, or –Cu²⁺ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and purification of polyclonal antibody against F(ab')₂ fragment of human immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Comparative Analysis of Laboratory-Scale Immunoglobulin G Purification Methods from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Immunoglobulin Purification Using Pevikon Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216278#pevikon-electrophoresis-for-immunoglobulin-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com